molecular formula C28H28FN3O7S B2686987 ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-25-2

ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2686987
CAS No.: 851949-25-2
M. Wt: 569.6
InChI Key: QYCJJILKEROVOO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a fluorophenyl group, and a triethoxybenzamido moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzoyl chloride, ethyl acetoacetate, and 3,4,5-triethoxybenzoic acid. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Cyclization of intermediates to form the thieno[3,4-d]pyridazine core.

    Amidation: Introduction of the triethoxybenzamido group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: A simpler analog with fewer functional groups.

    Triazole-Pyrimidine Hybrids: Compounds with similar biological activities but different core structures.

    Quinazolinone Derivatives: Known for their anti-inflammatory and analgesic properties.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJJILKEROVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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